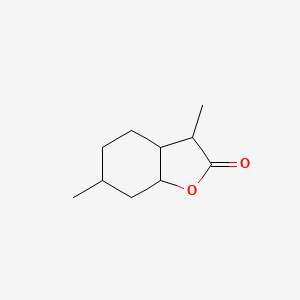

3,6-dimethylhexahydrobenzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDINYRLQOKVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC2C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888713 | |

| Record name | 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; herbaceous aroma | |

| Record name | Dihydromintlactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water (2.70 g/l at 20C); soluble in white petrolatum (>1000 g/l at 20C), soluble (in ethanol) | |

| Record name | Dihydromintlactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.016-1.022 (20°) | |

| Record name | Dihydromintlactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

92015-65-1 | |

| Record name | 3,6-Dimethylhexahydrobenzofuran-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92015-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromintlactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092015651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMINTLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V49A09DWAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-Dihydromintlactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Systematic Nomenclature, Stereochemistry, and Advanced Structural Characterization of 3,6 Dimethylhexahydrobenzofuran 2 3h One

Application of Advanced Spectroscopic and Diffraction Methods for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Determination

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For 3,6-dimethylhexahydrobenzofuran-2(3H)-one, which has the molecular formula C₁₀H₁₆O₂, the ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure, assuming no magnetic equivalence.

The interpretation of the spectrum relies on the chemical shift (δ) of each carbon, which is influenced by its electronic environment. Key expected chemical shifts for a saturated structure like (3R,3aS,6R,7aR)-3,6-dimethylhexahydro-3H-1-benzofuran-2-one are:

Carbonyl Carbon (C=O): The lactone carbonyl carbon (C-2) is the most deshielded carbon and is expected to appear far downfield, typically in the range of δ 175-180 ppm.

Carbons Bonded to Oxygen (C-O): The carbon atom of the lactone ring also bonded to the ether oxygen (C-7a) would appear in the δ 80-90 ppm region.

Aliphatic Carbons (CH, CH₂, CH₃): The remaining seven sp³-hybridized carbons, including the two methyl groups, would resonate in the upfield region, generally between δ 15-50 ppm. The specific shifts depend on their position, substitution, and stereochemical environment. The methyl carbons (at C-3 and C-6) would typically be found in the δ 15-25 ppm range.

The table below provides predicted ¹³C NMR chemical shift ranges for the target hexahydro compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3,6-Dimethylhexahydrobenzofuran-2(3H)-one

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | C=O (Lactone) | 175 - 180 |

| C-7a | CH-O | 80 - 90 |

| C-3a | CH | 40 - 50 |

| C-3 | CH-CH₃ | 30 - 40 |

| C-6 | CH-CH₃ | 30 - 40 |

| C-4, C-5, C-7 | CH₂ | 20 - 35 |

| C-3 Methyl | CH₃ | 15 - 25 |

| C-6 Methyl | CH₃ | 15 - 25 |

Note: These are estimated values based on general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and elucidating the detailed connectivity and stereochemistry of complex molecules like 3,6-dimethylhexahydrobenzofuran-2(3H)-one. nih.govlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For the hexahydro structure, COSY would reveal the sequence of protons within the cyclohexane (B81311) and lactone rings, allowing for the tracing of the carbon backbone through its attached protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. ufrgs.br This allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton signal corresponding to the C-3 methyl group would show a cross-peak to the ¹³C signal of that methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). ufrgs.br This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons. Key HMBC correlations would include those from the methyl protons to adjacent ring carbons and, importantly, from protons on C-3 and C-3a to the carbonyl carbon (C-2), confirming the lactone ring structure. chemspider.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is the primary NMR method for determining the relative stereochemistry of the molecule. whitman.edu For example, in a cis-fused ring system, a NOE would be observed between the proton at the ring junction (H-3a) and the adjacent proton (H-7a), which would be absent or very weak in a trans-fused isomer. Correlations between the methyl groups and other ring protons help to establish their orientation (axial vs. equatorial).

Table 2: Expected Key 2D NMR Correlations for Structure Elucidation

| Experiment | Purpose | Example Correlations for 3,6-Dimethylhexahydrobenzofuran-2(3H)-one |

|---|---|---|

| COSY | H-H Connectivity | H-3 ↔ H-3a, H-3a ↔ H-4, H-5 ↔ H-6, H-6 ↔ H-7 |

| HSQC | C-H Direct Correlation | C-6 ↔ H-6, C-3 Methyl ↔ H-3 Methyl |

| HMBC | Long-Range C-H | H-3 Methyl → C-3, H-3 → C-2, H-7a → C-2, H-5 → C-7a |

| NOESY | Spatial Proximity | H-3a ↔ H-7a (for cis-fusion), H-6 ↔ H-5 protons, H-6 ↔ H-7 protons |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For 3,6-dimethylhexahydrobenzofuran-2(3H)-one, the molecular formula is C₁₀H₁₆O₂. The calculated monoisotopic mass for this formula is 168.11503 Da. libretexts.org HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

In addition to determining the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates the structure through controlled fragmentation of the molecular ion. researchgate.netnih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For a saturated bicyclic lactone, the fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. researchgate.net

Expected Fragmentation Pathways:

Loss of a Methyl Radical: Cleavage of a methyl group (loss of 15 Da) from C-3 or C-6 would lead to a fragment ion at m/z 153.

Decarboxylation: Loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the lactone ring is a common pathway for such compounds.

Ring Cleavage: The fused ring system can undergo characteristic cleavages. A common fragmentation for cyclic alkanes is the loss of an ethylene (B1197577) molecule (28 Da). researchgate.net The fragmentation of the lactone ring itself can lead to various characteristic ions. The specific pathways help to confirm the connectivity of the bicyclic system. The fragmentation of benzofuran-type structures often involves complex rearrangements and cleavages that are diagnostic of the core structure. lu.selu.se

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 3,6-dimethylhexahydrobenzofuran-2(3H)-one would be characterized by the following diagnostic absorption bands:

Lactone C=O Stretch: This is the most prominent and diagnostic peak. For a saturated five-membered ring lactone (γ-lactone), the carbonyl stretching vibration typically appears at a high frequency, in the range of 1760-1780 cm⁻¹ . libretexts.orgresearchgate.net This high frequency compared to open-chain esters (~1740 cm⁻¹) or six-membered lactones (~1735 cm⁻¹) is due to the ring strain in the five-membered ring.

sp³ C-H Stretch: Strong absorptions corresponding to the stretching of carbon-hydrogen single bonds on the saturated framework will be observed in the region of 2850-3000 cm⁻¹ . libretexts.org

C-O Stretch: The spectrum will also show C-O stretching vibrations for the ester linkage. These typically appear as one or two bands in the fingerprint region, between 1000-1300 cm⁻¹ .

CH₂ and CH₃ Bending: Vibrations corresponding to the bending (scissoring and rocking) of the methylene (B1212753) (CH₂) and methyl (CH₃) groups will be visible in the 1350-1470 cm⁻¹ region. libretexts.org

Table 3: Key IR Absorption Bands for 3,6-Dimethylhexahydrobenzofuran-2(3H)-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| γ-Lactone | C=O Stretch | 1760 - 1780 | Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Strong |

| Alkane | CH₂/CH₃ Bend | 1350 - 1470 | Medium |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Absolute Configuration Assignment

Since 3,6-dimethylhexahydrobenzofuran-2(3H)-one is a chiral molecule, chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for determining its absolute configuration (the actual R/S designation at each stereocenter). These methods measure the differential interaction of the molecule with left and right circularly polarized light.

The key chromophore in this molecule is the lactone carbonyl group. The n→π* electronic transition of this group, which occurs around 210-230 nm, is inherently symmetric but becomes optically active due to the chiral environment of the rest of the molecule. The CD spectrum measures the differential absorption of light at this transition, resulting in a positive or negative peak known as a Cotton effect.

The sign of this Cotton effect can be related to the absolute configuration using empirical rules, such as the lactone sector rule . This rule divides the space around the lactone chromophore into sectors. The sign and magnitude of the Cotton effect are determined by the location and type of atoms in these sectors relative to the lactone plane. By analyzing the CD spectrum and applying the lactone sector rule, often aided by computational modeling, the absolute configuration of the stereocenters adjacent to the lactone ring can be determined. This provides the final piece of the structural puzzle, distinguishing between the different possible enantiomers and diastereomers.

Synthetic Methodologies and Chemoenzymatic Approaches for the Construction of 3,6 Dimethylhexahydrobenzofuran 2 3h One and Its Analogues

Classical Organic Synthesis Routes to the Hexahydrobenzofuranone Ring System

The construction of the hexahydrobenzofuranone core, a saturated bicyclic lactone, relies on fundamental principles of organic synthesis. Classical approaches primarily focus on the formation of the critical ester bond within a cyclic framework, leveraging intramolecular reactions to build the heterocyclic ring system.

Strategies Employing Cyclization Reactions for Lactone Formation

The formation of lactones, or cyclic esters, is most commonly achieved through the intramolecular cyclization of a molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. youtube.compearson.com This process, known as intramolecular esterification or lactonization, is a cornerstone of heterocyclic chemistry. The reaction typically proceeds via nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the carboxylic acid. youtube.com This cyclization is often promoted by acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the ring-closing step.

The thermodynamic stability of the resulting ring is a crucial factor, with five- and six-membered rings (γ- and δ-lactones, respectively) being the most favorably formed due to minimal ring strain. youtube.com The hexahydrobenzofuran-2(3H)-one structure contains a six-membered lactone ring fused to a cyclohexane (B81311) ring.

A common strategy for synthesizing benzofuran-2(3H)-ones involves the lactonization of (ortho-hydroxy)aryl acetic acids. nih.gov While this precursor contains an aromatic ring, the fundamental cyclization principle is analogous to the formation of the saturated hexahydro- system from a corresponding hydroxy-substituted cyclohexyl acetic acid. Another elegant approach involves cascade reactions, where multiple bonds are formed in a single pot. For instance, benzofuranones can be prepared through a Diels-Alder reaction of 3-hydroxy-2-pyrones with nitroalkenes, which generates a phenol (B47542) intermediate that rapidly cyclizes to the lactone product. oregonstate.edu This strategy demonstrates how cyclization can be integrated into a more complex reaction sequence to build the ring system efficiently. oregonstate.edu

Ring-Closing Lactonization Methodologies

Beyond simple acid-catalyzed intramolecular esterification, a variety of specific methodologies have been developed for ring-closing lactonization. These methods offer greater control and efficiency, often under milder conditions.

One powerful technique is Ring-Closing Metathesis (RCM) , which uses ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic alkenes from diene precursors. This method is particularly effective for creating medium-to-large rings and offers high functional group tolerance. The resulting cyclic alkene can then be further functionalized to yield the saturated lactone.

Domino reactions provide an efficient route by combining multiple transformations in a single operation. For example, a one-pot synthesis of benzofuran-2(3H)-one derivatives has been achieved through a caesium carbonate-promoted sequence of a Michael addition followed by lactonization. nih.gov In this approach, an N-substituted (ortho-hydroxy)aryl glycine (B1666218) ester acts as a Michael donor, and the subsequent intramolecular cyclization of the intermediate yields the lactone ring. nih.gov

Modern synthetic chemistry also employs oxidative lactonization methods. Diols can be converted directly into lactones through selective oxidation. Copper/nitroxyl catalyst systems, for instance, can promote the highly efficient and selective aerobic oxidative lactonization of diols using ambient air as the oxidant under mild conditions. organic-chemistry.org Similarly, air-stable iron carbonyl complexes have been shown to catalyze the dehydrogenative lactonization of diols, using acetone (B3395972) as both a solvent and a hydrogen acceptor, to form five-, six-, and seven-membered lactones. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of Defined Isomers of 3,6-Dimethylhexahydrobenzofuran-2(3H)-one

The biological and organoleptic properties of 3,6-dimethylhexahydrobenzofuran-2(3H)-one are highly dependent on its stereochemistry. Consequently, significant research has focused on developing synthetic routes that allow for precise control over the configuration of the chiral centers in the molecule.

Asymmetric Catalysis in Benzofuranone Synthesis

Asymmetric catalysis is a premier strategy for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. While many reported examples focus on the synthesis of aromatic benzofuranones, the catalytic principles are applicable to the construction of their saturated analogues. zendy.ioresearchgate.net

Various catalytic systems have been explored, including transition metal catalysis and organocatalysis. For instance, rhodium(I) complexes have been used for the asymmetric functionalization of benzofuranones. researchgate.net Palladium-catalyzed asymmetric cycloadditions have also been developed to create enantioenriched benzofuranone scaffolds. rsc.org Organocatalysis, which avoids the use of metals, has emerged as a powerful alternative. N-heterocyclic carbenes (NHCs) have been employed in asymmetric addition/cyclization cascades to produce benzofuranones with all-carbon quaternary stereocenters in high yield and enantiomeric excess. nih.gov

A specific example relevant to the synthesis of a 3,6-dimethylhexahydrobenzofuran-2(3H)-one isomer involves a novel dehydrogenation-epimerization process. This reaction is carried out in the presence of a specific homogeneous pincer-type catalyst, carbonylchlorohydrido[bis-(2-diphenylphosphinoethyl)amine]ruthenium(II) (Ru-MACHO®), to stereoselectively prepare a desired isomer. google.com

Chiral Pool Approaches and Precursor Derivatization (e.g., from Isopulegol)

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov Isopulegol, an abundant and inexpensive chiral terpene, is an excellent precursor for the synthesis of 3,6-dimethylhexahydrobenzofuran-2(3H)-one, as its inherent stereochemistry can be transferred to the final product. nih.govgoogle.com

A synthetic pathway has been developed to prepare 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one from isopulegol. This method is designed to retain the desired natural stereochemistry using commercially available reagents. google.com The process allows for the creation of a key precursor that can be converted into specific isomers of the target lactone, valued as flavor and fragrance ingredients. google.com This approach is economically advantageous compared to methods that rely on expensive reagents or starting materials and often fail to produce highly enantio-enriched products. google.com

Multi-step Synthetic Pathways from Defined Diol Precursors (e.g., p-Menthane-3,9-diol)

A highly stereoselective route to specific isomers of 3,6-dimethylhexahydrobenzofuran-2(3H)-one begins with the chiral precursor (-)-isopulegol (B1672291) acetate. A key step in this pathway is the hydroboration-oxidation of this precursor, which yields a mixture of diastereomeric p-menthane-3,9-diols. google.com The subsequent oxidation of these separated diols leads to the corresponding lactones, providing access to defined stereoisomers of the target compound. google.com This multi-step sequence demonstrates how the stereochemistry established in an early intermediate can be carried through to the final lactone product.

The table below outlines the key transformations in this pathway.

| Step | Reactant | Key Reagents | Product(s) | Transformation |

|---|---|---|---|---|

| 1 | (-)-Isopulegol Acetate | Hydroboration-Oxidation reagents (e.g., BH3·THF, then H2O2, NaOH) | Mixture of p-Menthane-3,9-diols | Anti-Markovnikov hydration of the double bond to form diols |

| 2 | Separated p-Menthane-3,9-diol isomers | Oxidizing agent (e.g., KMnO4, PCC) | Specific isomers of 3,6-Dimethylhexahydrobenzofuran-2(3H)-one | Oxidation of the primary and secondary alcohols to form the lactone |

This method, although involving multiple steps including a physical separation of diastereomers, provides a reliable pathway to specific, highly pure stereoisomers of the target lactone. google.com

Chemoenzymatic and Biocatalytic Strategies for the Preparation of Hexahydrobenzofuran-2(3H)-one Derivatives

Chemoenzymatic and biocatalytic approaches offer powerful tools for the synthesis of complex molecules like hexahydrobenzofuran-2(3H)-one derivatives, providing high selectivity and milder reaction conditions compared to purely chemical methods. These strategies leverage the inherent chirality and catalytic efficiency of enzymes to perform specific transformations, which are often challenging to achieve through conventional synthesis.

Enzymatic Reduction Techniques for Selective Transformation

Enzymatic reduction is a key technique for establishing specific stereocenters, a critical factor in the biological activity of many pharmacologically relevant molecules. While direct enzymatic reduction examples for 3,6-dimethylhexahydrobenzofuran-2(3H)-one are not extensively detailed in readily available literature, the application of this methodology to structurally related benzofuranone scaffolds highlights its potential and utility.

A notable example involves the synthesis of 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one, an analogue of the target compound's core structure. researchgate.netrsc.org In the final step of this synthesis, a selective reduction of an exocyclic carbonyl group was necessary. This transformation was achieved using both chemical reductants and biocatalytic methods. The enzymatic reduction was explored using whole-cell biocatalysts, specifically carrot (Daucus carota) and celeriac (Apium graveolens), which are known to contain a variety of reductase enzymes. researchgate.netrsc.org

This biocatalytic approach successfully yielded the desired hydroxyl product, demonstrating that enzymes can perform selective reductions on the benzofuranone framework. rsc.org Such techniques are particularly valuable for creating chiral alcohols from prochiral ketones with high enantioselectivity, a transformation that is fundamental in the synthesis of optically active pharmaceutical intermediates. The use of readily available and inexpensive biocatalysts like carrot and celeriac further underscores the practical advantages of these methods in synthetic organic chemistry. researchgate.net

Synthesis of Structural Analogues and Modified Derivatives of 3,6-Dimethylhexahydrobenzofuran-2(3H)-one

The synthesis of structural analogues and modified derivatives of the 3,6-dimethylhexahydrobenzofuran-2(3H)-one scaffold is crucial for exploring structure-activity relationships (SAR) and developing new compounds with enhanced or novel properties. Research in this area has led to a variety of synthetic methods for producing benzofuranones with diverse substitution patterns.

One versatile strategy for creating substituted benzofuranones involves the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes. This method allows for the regioselective preparation of benzofuranones with a high degree of control over the substitution pattern on the aromatic ring. oregonstate.edunih.gov The reaction proceeds through a sequence involving a Diels-Alder cycloaddition, followed by elimination and subsequent cyclization to form the benzofuranone ring system. oregonstate.edu By selecting appropriately substituted pyrones and nitroalkenes, a wide array of analogues can be accessed.

Another approach focuses on the modification of a pre-formed benzofuranone core. For instance, a series of analogues were prepared starting from a methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate intermediate. nih.gov Through various reactions, derivatives were synthesized, including those involving:

Reduction: The acetyl group was reduced to a hydroxyl-derivative. nih.gov

Halogenation: Bromine was introduced at different positions, such as on the acetyl methyl group or directly on the aromatic ring. nih.gov

Functional Group Interconversion: The carboxylic acid was converted into a carboxamide. nih.gov

These modifications allow for fine-tuning of the molecule's steric and electronic properties.

Furthermore, the synthesis of 6-nitrobenzofuran-2-carbohydrazide derivatives, which are then converted into various Schiff bases, represents another class of structural analogues. researchgate.net This method introduces a significantly different functional group at the C-2 position, extending the structural diversity of the benzofuranone family. researchgate.net

The table below summarizes a selection of synthesized benzofuranone analogues, showcasing the structural diversity achievable through these methods.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3,6 Dimethylhexahydrobenzofuran 2 3h One

Reactivity Profile of the Lactone Moiety within the Hexahydrobenzofuranone Framework

The lactone, a cyclic ester, is the most reactive site in the 3,6-dimethylhexahydrobenzofuran-2(3H)-one molecule. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles.

The cornerstone of the lactone's reactivity is the nucleophilic acyl substitution. This class of reactions proceeds through a characteristic addition-elimination mechanism. A nucleophile initially attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, a process driven by the reformation of the carbonyl group if a suitable leaving group is present, or the intermediate can be protonated to yield a stable ring-opened product.

Common nucleophilic acyl substitution reactions for lactones like 3,6-dimethylhexahydrobenzofuran-2(3H)-one include hydrolysis, alcoholysis, and aminolysis.

Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to the corresponding hydroxy carboxylic acid. Base-catalyzed hydrolysis, in particular, is generally irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol. The kinetics of base-catalyzed hydrolysis of esters have been studied in detail, often revealing a second-order rate law, dependent on the concentrations of both the ester and the hydroxide (B78521) ion. ekb.eg For instance, studies on the hydrolysis of nitrazepam, which also involves ring-opening, have shown a sequential mechanism where the initial ring scission is followed by further transformations. nih.gov

Alcoholysis: Reaction with an alcohol under acidic or basic conditions can lead to the formation of an ester, with the hydroxyl group of the ring-opened product being esterified.

Aminolysis: Amines can react with the lactone to yield the corresponding amide.

Reduction: Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the lactone. This reaction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening, to ultimately furnish a diol. The reduction of β-diketones with LiAlH4 has been shown to yield diols, alongside other products depending on the tautomeric form of the starting material. chadsprep.com

Reaction with Organometallic Reagents: Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily attack the lactone carbonyl. saskoer.cayoutube.com This reaction typically leads to a double addition. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate after ring opening, which then undergoes a second nucleophilic addition to yield a tertiary alcohol upon workup. saskoer.cayoutube.com It is possible to achieve a single addition to form the ketone by using less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents). saskoer.ca

A summary of representative nucleophilic acyl substitution and ring-opening reactions is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Hydrolysis | H2O / H+ or OH- | Hydroxy carboxylic acid |

| Alcoholysis | R'OH / H+ or OH- | Hydroxy ester |

| Aminolysis | R'NH2 | Hydroxy amide |

| Reduction | LiAlH4 | Diol |

| Grignard Reaction | R'MgX (excess) | Tertiary alcohol (diol) |

| Gilman Reaction | R'2CuLi | Ketone (hydroxy ketone) |

Transformations Involving the Saturated Carbocyclic Ring System

The saturated carbocyclic portion of 3,6-dimethylhexahydrobenzofuran-2(3H)-one is less reactive than the lactone moiety. However, it can undergo transformations such as oxidation and dehydrogenation under specific conditions.

The selective oxidation of C-H bonds within the carbocyclic ring to introduce a ketone functionality is a challenging transformation that requires specific oxidizing agents. While direct conversion of a methylene (B1212753) group to a carbonyl group in such a saturated system is not straightforward, the introduction of unsaturation can facilitate subsequent oxidation.

The saturated carbocyclic ring can be aromatized through dehydrogenation, a process that introduces double bonds. Palladium-catalyzed aerobic dehydrogenation is a powerful method for converting substituted cyclohexanones into the corresponding phenols. nih.govrsc.orgmdpi.comrsc.org This reaction proceeds through successive dehydrogenation steps of saturated carbon-carbon bonds. rsc.orgmdpi.comrsc.org In the context of 3,6-dimethylhexahydrobenzofuran-2(3H)-one, such a process would lead to the formation of the corresponding dimethylbenzofuranone. The reaction typically utilizes a palladium(II) catalyst and an oxidant, such as molecular oxygen, which acts as the hydrogen acceptor. rsc.orgmdpi.comrsc.org The mechanism is thought to involve the formation of a palladium(II)-hydride intermediate that is subsequently oxidized to regenerate the active catalyst. rsc.org

A proposed reaction scheme for the dehydrogenation is as follows:

Further dehydrogenation would lead to the fully aromatized benzofuranone.

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The presence of multiple stereocenters in 3,6-dimethylhexahydrobenzofuran-2(3H)-one means that its reactions can lead to the formation of various diastereomers. The stereochemical outcome of these transformations is often influenced by the inherent stereochemistry of the starting material and the reaction conditions.

The synthesis of chroman-bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition has been shown to proceed with good to excellent diastereoselectivities. This suggests that in reactions involving the formation of new stereocenters on the hexahydrobenzofuranone framework, the existing stereocenters can exert significant stereocontrol. The diastereoselectivity in such reactions is often governed by the relative stabilities of the transition states leading to the different diastereomeric products.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of the reactions of 3,6-dimethylhexahydrobenzofuran-2(3H)-one is crucial for controlling the reaction pathways and product selectivity. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms and analyzing transition states.

For instance, DFT studies on the ring-opening of furan (B31954) on a palladium surface have provided insights into the reaction energies and energy barriers for hydrogenation and ring-opening pathways. mdpi.com Such computational approaches could be applied to study the nucleophilic attack on the lactone carbonyl of 3,6-dimethylhexahydrobenzofuran-2(3H)-one. These studies can help to predict the most likely reaction pathway by comparing the activation energies of competing transition states. A computational study on the mechanism of a catalytic cyclopropanation reaction highlighted that the rate-determining step was the C-C bond formation. Similarly, DFT calculations have been used to investigate the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones.

In the context of the hydrolysis of 3,6-dimethylhexahydrobenzofuran-2(3H)-one, a computational study of the reaction mechanism for a related system, dihydropyrimidinase, showed that a hydroxide ion performs a nucleophilic attack on the substrate, followed by proton transfers. This highlights the detailed mechanistic insights that can be gained from such computational investigations.

Computational Chemistry and Theoretical Modeling of 3,6 Dimethylhexahydrobenzofuran 2 3h One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3,6-dimethylhexahydrobenzofuran-2(3H)-one. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electronic structure, predict its stability, and offer insights into its chemical reactivity.

Detailed Research Findings: Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.com Such calculations begin with geometry optimization to find the lowest energy conformation of the molecule. For 3,6-dimethylhexahydrobenzofuran-2(3H)-one, this involves determining the relative orientations of the two fused rings and the equatorial or axial positions of the methyl groups.

Once the optimized geometry is obtained, various properties can be calculated. The stability of the molecule can be assessed by its calculated enthalpy of formation. Electronic properties are described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals likely sites for nucleophilic and electrophilic attack. For instance, in related lactones, the LUMO is often localized around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. arabjchem.org

The table below presents hypothetical data that would be derived from a DFT analysis of a specific stereoisomer of 3,6-dimethylhexahydrobenzofuran-2(3H)-one, illustrating the types of insights gained.

Table 1: Calculated Electronic and Thermodynamic Properties This table contains representative data expected from DFT (B3LYP/6-311++G(d,p)) calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Formation (ΔHf) | -450.2 kJ/mol | Indicates thermodynamic stability under standard conditions. |

| HOMO Energy | -6.85 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.12 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.97 eV | A large gap suggests high kinetic stability and low reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of 3,6-dimethylhexahydrobenzofuran-2(3H)-one over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov

Detailed Research Findings: For a flexible molecule like 3,6-dimethylhexahydrobenzofuran-2(3H)-one, which contains a six-membered ring fused to a five-membered ring, conformational analysis is critical. The saturated six-membered ring can adopt various conformations, such as chair, boat, or twist-boat, each with different energies. The orientation (axial vs. equatorial) of the methyl substituent on this ring significantly impacts stability. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.netnih.gov

These simulations are also vital for understanding intermolecular interactions. By simulating the molecule in a solvent like water or chloroform, one can observe how solvent molecules arrange around the solute and calculate properties like the solvation free energy. In a biological context, MD simulations can be used to dock the molecule into a protein's active site and simulate their interaction over time, predicting the stability of the complex and key binding interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov

Table 2: Conformational Analysis of the Saturated Ring This table shows hypothetical relative energies for different conformations of the hexahydro- ring system as would be determined by MD simulations.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

|---|---|---|---|

| Chair (equatorial CH3) | 0.00 | 98.5% | Lowest energy state, methyl group is sterically favored. |

| Chair (axial CH3) | 1.80 | 1.4% | Higher energy due to 1,3-diaxial interactions. |

| Twist-Boat | 5.50 | <0.1% | An intermediate in chair-to-chair interconversion. |

In Silico Approaches for Predicting Reaction Pathways and Energetics

In silico methods are used to model chemical reactions, predicting the most likely pathways and the energy changes involved. This is achieved by locating the transition state (TS) structures that connect reactants to products on the potential energy surface. The energy of the TS relative to the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate.

Detailed Research Findings: For 3,6-dimethylhexahydrobenzofuran-2(3H)-one, a key reaction pathway of interest would be the hydrolysis of the lactone ring, which is a common reaction for esters. Computational methods can model this reaction under acidic or basic conditions. The process involves calculating the energies of the reactants (lactone and water/hydroxide), the tetrahedral intermediate, the transition states for its formation and breakdown, and the final product (the ring-opened hydroxy acid). nih.gov

By comparing the activation energies for different possible mechanisms, the most favorable pathway can be identified. These calculations provide a molecular-level picture of the reaction, showing how bonds are broken and formed. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the desired reactant and product. nih.gov

Table 3: Predicted Energetics for a Hypothetical Reaction Pathway (Lactone Hydrolysis) This table provides an example of calculated energies for the steps in a reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Lactone + H2O | 0.0 |

| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.8 |

| Transition State 2 (TS2) | Ring-opening and proton transfer | +12.5 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and verification. researchgate.net Methods like DFT can accurately calculate NMR chemical shifts and vibrational (infrared) frequencies.

Detailed Research Findings: The prediction of NMR spectra is a common application of computational chemistry. idc-online.com The process involves optimizing the molecule's geometry and then using a method like Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. It is often necessary to calculate shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to get a result that is comparable to the experimental spectrum, which reflects the average of all conformations present in solution. nih.govidc-online.com

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a list of vibrational modes and their corresponding frequencies. The most intense band in the infrared spectrum of 3,6-dimethylhexahydrobenzofuran-2(3H)-one is expected to be the C=O stretch of the lactone. Calculated frequencies are often systematically higher than experimental ones due to approximations in the theory, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.govresearchgate.net

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows a hypothetical comparison of calculated and experimental chemical shifts for select carbons.

| Carbon Atom | Calculated δ (ppm) (B3LYP/6-31G(d,p)) | Experimental δ (ppm) |

|---|---|---|

| C=O (C2) | 175.8 | 176.5 |

| C-O (C7a) | 85.3 | 84.9 |

| CH-CH3 (C3) | 40.1 | 41.0 |

| CH-CH3 (C6) | 33.5 | 34.2 |

| C-CH3 (at C3) | 15.2 | 16.1 |

Table 5: Selected Calculated Vibrational Frequencies This table shows key calculated vibrational frequencies and their assignments.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3055-2980 | 2933-2861 | C-H stretching (alkyl) |

| 1815 | 1742 | C=O stretching (lactone) |

| 1280 | 1229 | C-O-C asymmetric stretching |

Applications of 3,6 Dimethylhexahydrobenzofuran 2 3h One in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 3,6-dimethylhexahydrobenzofuran-2(3H)-one, arising from its multiple stereocenters, positions it as a valuable synthon in the chiral pool for asymmetric synthesis. While specific, documented examples of its direct use are not extensively reported, the broader class of benzofuranones is well-established in this regard. The principles of asymmetric synthesis often rely on the use of enantiomerically pure starting materials to control the stereochemical outcome of a reaction.

The synthesis of optically pure functionalized 2,3-dihydrobenzofuran (B1216630) derivatives has been achieved through various catalytic domino annulation reactions, underscoring the importance of the benzofuranone core in generating stereochemical diversity. nih.gov For instance, the enantioselective synthesis of benzofuranones with a C3 quaternary center has been accomplished using noncovalent N-heterocyclic carbene catalysis, yielding products with high enantiomeric excess. researchgate.net Such methodologies highlight the potential for preparing enantiopure 3,6-dimethylhexahydrobenzofuran-2(3H)-one, which could then serve as a chiral starting material for the synthesis of complex target molecules.

The strategic value of this compound lies in its pre-defined stereochemistry, which can be transferred to new, more complex structures, thereby obviating the need for a de novo asymmetric synthesis of those targets. This approach, known as chiral pool synthesis, is a cornerstone of modern organic chemistry for the efficient construction of enantiomerically pure pharmaceuticals and other bioactive molecules. nih.gov The diastereoselective reactions of the hexahydrobenzofuranone core can be exploited to introduce new stereocenters with a high degree of control, a critical aspect in the synthesis of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.

Role as a Synthetic Intermediate in the Preparation of Complex Natural Products and Designed Analogues

One of the most significant applications of 3,6-dimethylhexahydrobenzofuran-2(3H)-one is its role as a key intermediate in the total synthesis of complex natural products. The structural framework of this lactone is embedded within numerous biologically active molecules, particularly sesquiterpene lactones.

A notable example is the synthesis of the sesquiterpene lactone EPD (eremophila-1(10),11(13)-dien-12,8β-olide), a natural product with demonstrated cytotoxic activity against human cancer cell lines. The synthesis of EPD commences with 2,3-dimethylcyclohexanone, which is converted to a racemic hexahydrobenzofuranone derivative. This intermediate, closely related to the title compound, undergoes a series of transformations, including stereochemical inversion and functional group manipulations, to ultimately yield the complex structure of EPD. The lactone ring of the starting material is a crucial feature that is carried through the synthetic sequence.

The general class of sesquiterpene lactones, many of which contain a fused furanone or lactone ring system, exhibit a wide range of biological activities, including anti-inflammatory, and antitumor properties. The derivatization of naturally occurring sesquiterpene lactones to enhance their cytotoxic activity and selectivity is an active area of research. semanticscholar.org Synthetic access to these complex molecules, often facilitated by intermediates like 3,6-dimethylhexahydrobenzofuran-2(3H)-one, is crucial for further biological evaluation and the development of new therapeutic agents.

Derivatization for the Development of Novel Chemical Scaffolds

The 3,6-dimethylhexahydrobenzofuran-2(3H)-one scaffold provides a versatile platform for chemical derivatization to generate novel molecular architectures with potential biological activity. The lactone ring is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of new ring systems.

The development of novel benzofuran (B130515) derivatives with potential anticancer activity is an area of significant research interest. rsc.org Studies have shown that modifications to the benzofuran core can lead to compounds with enhanced cytotoxicity against various cancer cell lines. rsc.org For instance, the introduction of different substituents on the aromatic ring of benzofuran derivatives has been shown to modulate their biological activity. researchgate.netoregonstate.edu While these examples focus on the aromatic benzofuran system, the principles can be extended to the saturated hexahydro-analogue.

The reactivity of the lactone can be harnessed for ring-opening reactions to yield hydroxy acids, which can then be further functionalized. Alternatively, the carbon backbone can be modified through reactions at the alpha-position to the carbonyl group or at the methyl-substituted positions. These derivatizations can lead to a library of new compounds that can be screened for a wide range of biological activities, from antimicrobial to anticancer effects. researchgate.netoregonstate.edu The synthesis of functionalized spirobenzofuranones and diketones from related starting materials highlights the potential for creating complex and diverse chemical scaffolds from the basic hexahydrobenzofuranone core. nih.gov

Application as a Precursor in Specialty Chemical Industries

Lactones, including saturated bicyclic structures like 3,6-dimethylhexahydrobenzofuran-2(3H)-one, are valuable compounds in the specialty chemical industry, particularly in the flavor and fragrance sector. researchgate.netmdpi.com Many lactones possess characteristic aromas, often described as fruity, creamy, or coconut-like, making them sought-after ingredients in food, beverages, and perfumes. researchgate.netmdpi.com

While the specific organoleptic properties of 3,6-dimethylhexahydrobenzofuran-2(3H)-one are not widely documented in public literature, its structural similarity to other commercially important lactones suggests its potential in this arena. The industrial production of lactones can be achieved through both chemical synthesis and biotechnological methods. semanticscholar.orgresearchgate.net Biotechnological routes, often employing yeasts, are particularly attractive for producing "natural" flavor and fragrance compounds. semanticscholar.org

The synthesis of macrocyclic lactones, which are also important fragrance ingredients, often utilizes renewable resources like vegetable oils. semanticscholar.org The chemical transformations involved in these syntheses, such as ring-closing metathesis, demonstrate the versatility of synthetic methodologies available for producing a wide array of lactones for industrial use. The demand for novel and sustainable fragrance and flavor compounds ensures continued interest in the synthesis and application of lactones like 3,6-dimethylhexahydrobenzofuran-2(3H)-one.

Exploration of Biological Activities and Structure Activity Relationships of 3,6 Dimethylhexahydrobenzofuran 2 3h One Derivatives

In Vitro Investigations into Mechanistic Biological Interactions (e.g., enzyme inhibition, receptor binding)

Derivatives of the benzofuranone scaffold have been the subject of extensive in vitro studies to elucidate their mechanisms of action, primarily through enzyme inhibition and receptor binding assays. These investigations have identified several key protein targets, revealing the potential for these compounds in various therapeutic areas.

Benzofuran-based molecules have been shown to mediate their anticancer effects by inhibiting a range of protein kinases. researchgate.net For instance, certain derivatives act as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. researchgate.netunil.ch A series of 32 derivatives and isosteres of one such mTOR inhibitor were synthesized and evaluated, with some compounds demonstrating the ability to block both mTORC1 and Akt signaling pathways. unil.ch

Another significant target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is critical for tumor growth. nih.gov Novel benzofuran-based chalcone (B49325) derivatives have been developed and shown to possess an inhibitory effect on VEFGR-2. nih.gov Similarly, new benzofuran (B130515) hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, with enzymatic assays confirming their inhibitory efficacy. nih.gov

Lysine-specific demethylase 1 (LSD1) has also emerged as a promising target for cancer therapy. nih.gov A series of benzofuran derivatives were designed based on scaffold hopping and conformational restriction strategies, leading to the identification of compounds with excellent LSD1 inhibition at the molecular level. nih.gov Other targeted enzymes include cyclooxygenase-2 (COX-2), where certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed selective inhibition, and acetylcholinesterase (AChE), relevant for Alzheimer's disease treatment. nih.govijper.org

In the context of neuropsychiatric disorders, benzofuranone derivatives have been analyzed for their binding affinity to dopamine (B1211576) and serotonin (B10506) (5-HT2A) receptors. researchgate.netebi.ac.uk Computational and biological studies identified that the ability of these compounds to form hydrogen bonds with specific serine residues in the receptors is key to their affinity and selectivity. researchgate.netebi.ac.uk

| Derivative Class | Enzyme/Receptor Target | Key Findings |

| Benzofuran-based isosteres | mTORC1 / Akt | Demonstrated dual inhibition, potentially overcoming resistance mechanisms. unil.ch |

| Benzofuran-based chalcones | VEGFR-2 | Effectively inhibited VEFGR-2, suggesting anti-angiogenic potential. nih.gov |

| Benzofuran-LSD1 inhibitors | LSD1 | Exhibited potent enzymatic inhibition (IC50 = 0.065 μM for compound 17i). nih.gov |

| Thieno[2,3-d]pyrimidin-ones | COX-2 | Showed selective inhibition of COX-2 over COX-1. ijper.org |

| Benzofuran-azacyclic hybrids | AChE / BACE-1 | Compound 4m identified as a potent dual inhibitor. nih.gov |

| 6-Aminomethylbenzofuranones | 5-HT2A / D2 Receptors | Affinity and selectivity are driven by H-bonds with key serine residues. researchgate.netebi.ac.uk |

Antimicrobial Activity Research of Benzofuranone and Furanone Scaffolds (e.g., antibacterial, antifungal properties)

The benzofuran and furanone scaffolds are recognized as privileged structures in the search for new antimicrobial agents due to their presence in numerous natural and synthetic compounds with potent activity. nih.govnih.govrsc.org Research has highlighted their effectiveness against a spectrum of bacteria and fungi, including clinically relevant and drug-resistant strains.

Antibacterial Activity: Benzofuran derivatives have shown significant inhibitory action, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govtaylorandfrancis.com Studies on benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones and other derivatives confirm their potential as antibacterial agents. nih.gov The introduction of a nitro group, as seen in a 5-nitrobenzimidazole (B188599) derivative containing a benzofuranone moiety, can enhance antibacterial activity. researchgate.net Some 3-substituted isobenzofuran-1(3H)-one derivatives have demonstrated a more powerful inhibitory effect on S. aureus compared to Escherichia coli. imjst.org

Antifungal Activity: The antifungal properties of these scaffolds are widely reported. Furanone derivatives isolated from Aspergillus species have shown activity against the human pathogen Aspergillus fumigatus. jst.go.jp Similarly, 2(5H)-furanone derivatives are known to possess antifungal capabilities. researchgate.netresearchgate.net One study highlighted a 2(5H)-furanone derivative with an l-borneol fragment (F131) that was effective against S. aureus–C. albicans mixed biofilms, a significant challenge in clinical settings. nih.gov This compound not only prevented biofilm formation but also exhibited direct antimicrobial action. nih.gov Furthermore, some furanones can enhance the efficacy of conventional antifungal drugs like fluconazole (B54011) against resistant C. albicans strains. nih.gov The design of novel benzofurans targeting fungal N-myristoyltransferase (Nmt) has also led to the discovery of potent antifungal agents. nih.gov

Structure-activity relationship (SAR) studies suggest that substitutions at various positions of the benzofuran ring are crucial for antimicrobial efficacy. For example, substitutions at the C-2 position with heterocyclic rings and at the C-4 position with halogens can enhance activity. researchgate.netnih.gov

| Scaffold/Derivative | Target Organism(s) | Notable Activity |

| Benzofuran-based amidrazones | A. fumigatus, C. albicans | Promising antifungal agents, with antifungal potency superior to antibacterial activity. nih.gov |

| 3-Substituted Isobenzofuranones | S. aureus, E. coli, C. albicans | Greater inhibition of Gram-positive S. aureus. imjst.org |

| 2(5H)-Furanone derivative (F131) | S. aureus, C. albicans | Inhibits mono- and mixed-species biofilm formation (MBPC 8–16 μg/mL). nih.gov |

| Furanone derivative (epimusacin D) | Aspergillus fumigatus | Isolated from Aspergillus sp. and showed characteristic antifungal activity. jst.go.jp |

| Benzofuran-5-ol derivatives | Candida species | Completely inhibited fungal growth at MIC levels of 1.6-12.5 μg/mL. nih.gov |

Antitumor and Antiproliferative Activity Studies of Benzofuranone-Derived Scaffolds

The benzofuranone scaffold is a key structural motif in the development of novel anticancer agents, with derivatives showing potent antiproliferative activity against a wide range of human cancer cell lines. rsc.orgnih.gov Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of critical cancer-related enzymes. researchgate.netnih.gov

Numerous studies have synthesized and evaluated benzofuran derivatives for their cytotoxic effects. For example, 3-amidobenzofuran derivatives demonstrated significant antiproliferative efficacy against breast (MDA-MB-231), colon (HCT-116, HT-29), and cervical (HeLa) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov Hybrid molecules, such as those combining benzofuran with pyrazole, isoxazole, or chalcone moieties, have also exhibited broad-spectrum anticancer activity. nih.govnih.gov A series of new benzofuran-based chalcone derivatives displayed potent activity against HeLa, A549 (lung), and HCC1806 (breast) cell lines, with mechanistic studies indicating they induce apoptosis. nih.gov

The substitution pattern on the benzofuran ring plays a critical role in modulating anticancer activity. nih.gov The addition of halogen atoms like bromine or chlorine has been shown to significantly increase cytotoxic properties, likely due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov The presence of a phenolic hydroxyl group is also considered crucial for activity, as it can donate a hydrogen bond to form favorable interactions with the biological target. nih.gov

Mechanistic investigations have revealed that some benzofuran derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.govscispace.com For instance, certain benzofuran-carboxamide derivatives were found to disrupt mitotic spindle formation and arrest the cell cycle, leading to apoptosis in A549 lung cancer cells. scispace.com

| Derivative/Hybrid Class | Cancer Cell Line(s) | Reported IC50 Values |

| 3-Amidobenzofuran (Compound 28g) | MDA-MB-231, HCT-116 | 3.01 μM, 5.20 μM nih.gov |

| Benzofuran-pyrazole hybrid (13g) | MCF-7 (Breast) | 1.287 μM nih.gov |

| Benzofuran-based chalcone (4g) | HCC1806, HeLa, A549 | Potent activity, induces apoptosis. nih.gov |

| 3-Methyl-1-benzofuran (Compound 10, 12, 31) | NSCLC (Lung) | < 9.3 μM nih.gov |

| Benzofuran-carboxamide (Compound 50g) | A549 (Lung) | Induces G2/M arrest and apoptosis. scispace.com |

| 6-Nitrobenzofuran-2-carbohydrazide (Compound 15) | A549 (Lung) | 1.25 μM researchgate.net |

Design and Synthesis of Novel Benzofuranone-Based Bioactive Scaffolds

The inherent biological versatility of the benzofuranone core has spurred significant efforts in medicinal chemistry to design and synthesize novel derivatives with enhanced potency and selectivity. rsc.orgresearchgate.net Synthetic strategies often focus on molecular hybridization, scaffold hopping, and tandem cyclization reactions to create structurally diverse libraries of compounds for biological screening. nih.govnih.govnih.gov

A common approach is the hybridization of the benzofuran scaffold with other known pharmacophores. Novel classes of hybrid derivatives incorporating moieties such as chalcone, triazole, piperazine, and imidazole (B134444) have emerged as potent cytotoxic agents. nih.gov For example, a library of 1840 benzofuran-1,2,3-triazole hybrids was designed and screened to identify potential inhibitors of the epidermal growth factor receptor (EGFR). nih.govnih.gov Similarly, the synthesis of benzofuran-pyrazole hybrids has led to compounds with significant anticancer activity. nih.gov

Tandem reactions provide an efficient route to complex benzofuran structures. A DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones has been used to construct aminobenzofuranospiroindanone and spirobarbiturate core skeletons. nih.gov Other innovative methods include unique free radical cyclization cascades to build polycyclic benzofuran compounds. rsc.org

The synthesis process often begins with a versatile starting material, such as 2-bromoacetylbenzofuran, which can then be reacted with various nucleophiles to introduce diverse heterocyclic substituents at the C-2 position. researchgate.net Modifications at other positions are also explored; for instance, modifying the C-2 position of a known benzofuran N-myristoyltransferase (Nmt) inhibitor led to the discovery of new antifungal agents. nih.gov These synthetic endeavors are frequently guided by computational modeling to predict the most promising structures for synthesis and testing. nih.govnih.gov

Computational Approaches for Predicting Biological Activity and Elucidating Structure-Activity Relationships (e.g., molecular docking, pharmacophore modeling)

Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and understanding their structure-activity relationships (SAR) at a molecular level. nih.gov Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are routinely applied to the study of benzofuranone derivatives. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing researchers to visualize key interactions. nih.gov For benzofuran derivatives, docking studies have been used to rationalize binding modes with numerous targets, including VEGFR-2, EGFR, LSD1, and AChE. nih.govnih.govnih.govnih.gov For example, docking analysis of a benzofuran-based chalcone derivative (4g) revealed an obvious binding site with VEGFR-2, supporting the in vitro findings. nih.gov Similarly, docking studies of benzofuran-azacyclic hybrids helped clarify their binding modes within the active sites of AChE and BACE-1 enzymes. nih.gov

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. These models are used to screen large virtual libraries for new potential hits. nih.govnih.gov In one study, a library of 1840 benzofuran-1,2,3-triazole hybrids was screened using a pharmacophore-based approach to identify potential EGFR inhibitors for lung cancer. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the predicted binding interactions. nih.gov The most promising compounds identified through docking and pharmacophore screening are often subjected to MD simulations to further validate their potential as inhibitors. nih.govmdpi.com

These computational approaches, often combined with in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions, allow for the rational design of new benzofuranone derivatives with improved potency, selectivity, and drug-like properties, ultimately accelerating the discovery of new therapeutic agents. nih.govnih.govmdpi.com

Future Directions and Emerging Research Avenues for 3,6 Dimethylhexahydrobenzofuran 2 3h One

Development of More Sustainable and Green Chemistry Routes for Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 3,6-dimethylhexahydrobenzofuran-2(3H)-one will undoubtedly prioritize the development of sustainable and green synthetic routes. This involves moving away from traditional methods that may rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Key areas of focus will include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative for the synthesis of chiral lactones. Future work could explore the use of engineered 'ene'-reductases for the asymmetric synthesis of 3,6-dimethylhexahydrobenzofuran-2(3H)-one, potentially enabling the conversion of suitable precursors into the desired lactone with high efficiency and stereoselectivity. rsc.org

Photocatalysis: Visible-light-mediated reactions represent a growing area in green synthesis. mdpi.com Research into photocatalytic methods for the cyclization of appropriate acyclic precursors could provide a mild and efficient pathway to the hexahydrobenzofuranone core. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for this compound could lead to more efficient and sustainable manufacturing processes.

Renewable Feedstocks: Investigating the synthesis of 3,6-dimethylhexahydrobenzofuran-2(3H)-one from renewable biomass sources is a long-term goal that aligns with the principles of a circular economy.

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate scope limitations. |

| Photocatalysis | Use of abundant and non-toxic light energy, mild conditions. | Catalyst design and efficiency, potential for side reactions. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easy scalability. | Initial setup cost, potential for clogging with solid materials. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Complexity of feedstock conversion, purification challenges. |

Innovations in Analytical and Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

The presence of multiple stereocenters in 3,6-dimethylhexahydrobenzofuran-2(3H)-one necessitates the development of advanced analytical methods for the precise differentiation of its various isomers and for accurate purity assessment. As the demand for enantiomerically pure compounds in various applications, particularly in pharmaceuticals, continues to grow, so does the need for robust analytical techniques. chromatographyonline.com

Future research in this area should focus on:

Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will be crucial for the efficient separation of the stereoisomers of 3,6-dimethylhexahydrobenzofuran-2(3H)-one. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption. chiralpedia.com

Advanced Spectroscopic Methods: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide detailed information about the absolute configuration of chiral molecules. chiralpedia.com The application of these techniques will be vital for the unambiguous stereochemical assignment of the different isomers of 3,6-dimethylhexahydrobenzofuran-2(3H)-one.

Hyphenated Techniques: The coupling of chromatographic separation with mass spectrometry (LC-MS/MS, GC-MS/MS) will continue to be a cornerstone for both qualitative and quantitative analysis, enabling the identification and quantification of isomers even in complex matrices.

Quality by Design (QbD) in Analytical Method Development: Applying QbD principles can lead to more robust and reliable analytical methods for chiral purity assessment. mdpi.com This systematic approach helps in understanding the factors that influence method performance and ensures the development of methods that are fit for their intended purpose. mdpi.com

Expansion of Applications in Catalysis and Asymmetric Synthesis

The rigid bicyclic structure of 3,6-dimethylhexahydrobenzofuran-2(3H)-one makes it an intriguing candidate for applications in catalysis and as a building block in asymmetric synthesis.

Emerging research avenues include:

Chiral Ligand Development: The hexahydrobenzofuranone scaffold could be functionalized to create novel chiral ligands for transition metal catalysis. The defined stereochemistry of the ring system could impart high levels of stereocontrol in asymmetric reactions.

Organocatalysis: The lactone functionality could be exploited in the design of new organocatalysts. For instance, derivatives of 3,6-dimethylhexahydrobenzofuran-2(3H)-one could act as chiral Brønsted or Lewis bases.

Building Blocks for Complex Molecules: The compound can serve as a versatile chiral starting material for the synthesis of more complex and biologically active molecules. rsc.org Its stereocenters can be used to control the stereochemistry of subsequent transformations, leading to the efficient synthesis of natural products and pharmaceuticals. The development of catalytic enantioselective reactions, such as the glyoxylate-ene reaction, has already proven effective in creating optically active bicyclic lactones that serve as crucial building blocks. rsc.org

Deeper Mechanistic Understanding of Biological Interactions and Potential Therapeutic Targets

While the biological activity of many benzofuran (B130515) derivatives is well-documented, the specific interactions of the saturated 3,6-dimethylhexahydrobenzofuran-2(3H)-one are less understood. nih.govnih.gov Future research should aim to elucidate the molecular mechanisms underlying any observed biological effects.

Key research directions include:

Target Identification: If preliminary screenings indicate biological activity, identifying the specific protein targets or cellular pathways that 3,6-dimethylhexahydrobenzofuran-2(3H)-one interacts with will be a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict and analyze the binding modes of the different stereoisomers of the compound with potential biological targets. mdpi.com This can provide insights into the structure-activity relationship and guide the design of more potent derivatives. mdpi.com

In Vitro and In Vivo Studies: Comprehensive biological evaluation using a panel of cell-based assays and relevant animal models will be necessary to validate any potential therapeutic effects and to understand the compound's pharmacokinetic and pharmacodynamic properties. Studies on related polycyclic cage amines have shown a range of activities including analgesic, anti-inflammatory, and anticonvulsant effects, suggesting that a broad screening approach for 3,6-dimethylhexahydrobenzofuran-2(3H)-one derivatives may be fruitful. nih.govmdpi.com

Rational Design and Synthesis of Novel Derivatives with Tailored Chemical and Biological Properties